molecular formula C22H20N6O3S2 B11638953 4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B11638953
M. Wt: 480.6 g/mol
InChI Key: ZIOAGFILIBFHON-UHFFFAOYSA-N
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Description

4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the thiazole and oxazole rings. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring that the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions could introduce a variety of functional groups, such as halogens or alkyl groups .

Scientific Research Applications

4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting their activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets 4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide apart is its unique combination of three different heterocyclic rings. This structure provides a high degree of specificity in its interactions with biological targets, potentially leading to more effective and selective therapeutic agents .

Properties

Molecular Formula

C22H20N6O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

4-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C22H20N6O3S2/c1-13-8-9-28-20(10-13)23-15(3)21(28)18-12-32-22(25-18)24-16-4-6-17(7-5-16)33(29,30)27-19-11-14(2)31-26-19/h4-12H,1-3H3,(H,24,25)(H,26,27)

InChI Key

ZIOAGFILIBFHON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)S(=O)(=O)NC5=NOC(=C5)C)C

Origin of Product

United States

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